molecular formula C15H13ClN2O3 B5501547 4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide

4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide

Cat. No.: B5501547
M. Wt: 304.73 g/mol
InChI Key: CUFDCIPBMXKOMP-UHFFFAOYSA-N
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Description

4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide is an organic compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.71 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide typically involves the condensation of 4-chlorobenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as carbodiimide . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the benzamide scaffold enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-21-13-4-2-3-12(9-13)17-15(20)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFDCIPBMXKOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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